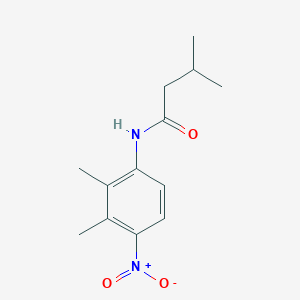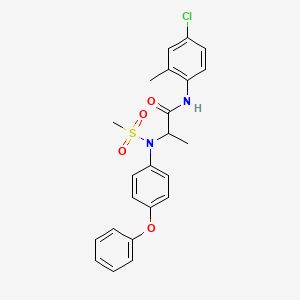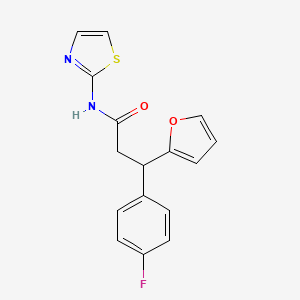![molecular formula C21H22N2O5 B4018795 3-(1,3-benzodioxol-5-yl)-N-butyl-2-{[3-(2-furyl)acryloyl]amino}acrylamide](/img/structure/B4018795.png)
3-(1,3-benzodioxol-5-yl)-N-butyl-2-{[3-(2-furyl)acryloyl]amino}acrylamide
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-butyl-2-{[3-(2-furyl)acryloyl]amino}acrylamide, also known as BFAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, biology, and chemistry.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-butyl-2-{[3-(2-furyl)acryloyl]amino}acrylamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called ADP-ribosylation factor 1 (ARF1), which is involved in protein trafficking and secretion. By inhibiting ARF1, 3-(1,3-benzodioxol-5-yl)-N-butyl-2-{[3-(2-furyl)acryloyl]amino}acrylamide can affect the secretion of various proteins, including cytokines and growth factors.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,3-benzodioxol-5-yl)-N-butyl-2-{[3-(2-furyl)acryloyl]amino}acrylamide can have various biochemical and physiological effects depending on the concentration and duration of exposure. 3-(1,3-benzodioxol-5-yl)-N-butyl-2-{[3-(2-furyl)acryloyl]amino}acrylamide has been shown to inhibit the secretion of cytokines and growth factors, which can have anti-inflammatory and anti-cancer effects. 3-(1,3-benzodioxol-5-yl)-N-butyl-2-{[3-(2-furyl)acryloyl]amino}acrylamide has also been shown to inhibit the secretion of insulin, which can have implications for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1,3-benzodioxol-5-yl)-N-butyl-2-{[3-(2-furyl)acryloyl]amino}acrylamide in lab experiments is its specificity for ARF1, which allows for the selective inhibition of protein trafficking and secretion. However, one limitation of using 3-(1,3-benzodioxol-5-yl)-N-butyl-2-{[3-(2-furyl)acryloyl]amino}acrylamide is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Future Directions
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-butyl-2-{[3-(2-furyl)acryloyl]amino}acrylamide. One direction is to further investigate its anti-inflammatory and anti-cancer properties and its potential use in the treatment of various diseases. Another direction is to explore its use as a tool for studying protein trafficking and secretion in various biological systems. Additionally, further research is needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-butyl-2-{[3-(2-furyl)acryloyl]amino}acrylamide and its potential toxicity.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-butyl-2-{[3-(2-furyl)acryloyl]amino}acrylamide has been extensively studied for its potential applications in various fields such as medicine, biology, and chemistry. In medicine, 3-(1,3-benzodioxol-5-yl)-N-butyl-2-{[3-(2-furyl)acryloyl]amino}acrylamide has been shown to have anti-inflammatory and anti-cancer properties. In biology, 3-(1,3-benzodioxol-5-yl)-N-butyl-2-{[3-(2-furyl)acryloyl]amino}acrylamide has been used as a tool to study protein trafficking and secretion. In chemistry, 3-(1,3-benzodioxol-5-yl)-N-butyl-2-{[3-(2-furyl)acryloyl]amino}acrylamide has been used as a catalyst for various chemical reactions.
properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-butyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-2-3-10-22-21(25)17(23-20(24)9-7-16-5-4-11-26-16)12-15-6-8-18-19(13-15)28-14-27-18/h4-9,11-13H,2-3,10,14H2,1H3,(H,22,25)(H,23,24)/b9-7+,17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSFFFZUXJEAAG-ULPTZDRWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/NC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-butyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(2-furylmethyl)-2-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-4-quinazolinamine](/img/structure/B4018732.png)
![N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)leucine](/img/structure/B4018748.png)
![N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4018755.png)
![9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine](/img/structure/B4018763.png)
![4,4'-[(2,4-diisopropoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4018766.png)
![N-(2,3-dimethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4018770.png)
![1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine](/img/structure/B4018777.png)
![2,6-dimethyl-4-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4018780.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B4018784.png)
![N-benzyl-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B4018808.png)